

# icatibant real world safety and tolerability profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

Get Quote

## Real-World Safety and Tolerability Profile

The most robust real-world safety data for **icatibant** comes from the **Icatibant Outcome Survey (IOS)**, an international observational registry. The analysis below summarizes safety data from 3025 **icatibant**-treated attacks in 557 patients collected between July 2009 and February 2015 [1].

**Table 1: Overview of Adverse Events from the Icatibant Outcome Survey [1]**

| Safety Parameter                              | Result       |
|-----------------------------------------------|--------------|
| Patients treated                              | 557          |
| Total attacks treated                         | 3025         |
| Mean follow-up time                           | 2.97 years   |
| Total icatibant-treated patient-years         | 1655.2 years |
| Patients reporting any Adverse Event (AE)     | 119 (21.4%)  |
| Total AEs reported                            | 341          |
| Patients reporting an AE related to icatibant | 17 (3.1%)    |

| Safety Parameter                        | Result                 |
|-----------------------------------------|------------------------|
| Total AEs related to icatibant          | 43                     |
| Patients reporting any Serious AE (SAE) | 59 (10.6%)             |
| Total SAEs reported                     | 143                    |
| SAEs considered related to icatibant    | 3 events in 2 patients |

**Table 2: Categorization of Adverse Events [1]**

| AE Category                                          | Percentage of Total AEs |
|------------------------------------------------------|-------------------------|
| Gastrointestinal (GI) disorders                      | 19.6%                   |
| General disorders and administration site conditions | 13.8%                   |
| Infections and infestations                          | 11.1%                   |
| Respiratory, thoracic, and mediastinal disorders     | 8.8%                    |
| Musculoskeletal and connective tissue disorders      | 6.5%                    |
| Skin and subcutaneous tissue disorders               | 6.5%                    |

**Table 3: Most Common Icatibant-Related Adverse Events [1]**

| Icatibant-Related Adverse Event | Number of Events (Number of Patients) |
|---------------------------------|---------------------------------------|
| Drug ineffective                | 6 (5)                                 |
| Injection site erythema         | 6 (1)                                 |
| Blood pressure decreased        | 4 (1)                                 |
| Hyperemia                       | 4 (3)                                 |

| Icatibant-Related Adverse Event      | Number of Events (Number of Patients) |
|--------------------------------------|---------------------------------------|
| Pain                                 | 3 (2)                                 |
| Gastritis                            | 2 (1)                                 |
| <i>Other events (single reports)</i> | <i>16 (12)</i>                        |

The three Serious Adverse Events (SAEs) considered related to **icatibant** were **drug inefficacy, gastritis, and reflux esophagitis** [1]. The analysis concluded that **icatibant** was generally well tolerated, with no major differences in AEs between on-label and off-label users, and no **icatibant**-related SAEs in patients with cardiovascular disease [1].

## Detailed Experimental Protocols

For your experimental design reference, here are methodologies from two key studies.

### 1. IOS Registry Methodology (Long-Term Safety Study) [1]

- **Study Design:** International, prospective, observational registry (NCT01034969).
- **Data Collection:** Physicians completed electronic case report forms during patient follow-up visits, recommended every 6 months.
- **Safety Monitoring:** Adverse events were collected and categorized using the **Medical Dictionary for Regulatory Activities (MedDRA)** system organ classification.
- **Ethical Conduct:** The study was performed in accordance with the Declaration of Helsinki, Good Clinical Practice guidelines, and was approved by local ethics committees. All patients provided written informed consent.

### 2. Clinical Trial Methodology (Sweating-Induced Dermal Pain Study) [2]

- **Study Design:** Single-blind, randomized, crossover study (jRCTs061210021).
- **Participants:** Adult patients with severe dermal pain induced by thermal sweating stimuli.
- **Intervention:** Participants were randomized to receive a single subcutaneous injection of either **icatibant (30 mg)** or **placebo (saline, 3 mL)** on day 1, crossing over to the other treatment on day 2. A washout period of  $\geq 9$  hours was implemented.
- **Pain Induction:** Thermal loading was performed by immersing the participant's lower legs in warm water (approximately **43°C**) for 30 minutes.

- **Primary Endpoint:** Change in dermal pain assessed using a **Visual Analog Scale (VAS)** before and after drug administration.
- **Biomarker Analysis:** Blood and plasma histamine levels and serum angiotensin-converting enzyme (ACE) levels were measured before and after thermal loading to explore related mediators.

## Signaling Pathways and Mechanistic Insights

**Icatibant** is a selective competitive antagonist of the bradykinin B2 receptor. It directly blocks the binding of bradykinin, a key mediator of vascular permeability, thereby reducing edema in HAE attacks [3]. Recent research also explores its interaction with the MRGPRX2 receptor on mast cells.

The following diagram illustrates the key signaling pathways involved in Hereditary Angioedema and the mechanism of action of **icaticbant**.



[Click to download full resolution via product page](#)

This diagram shows that **icatibant** primarily treats HAE attacks by blocking the bradykinin B2 receptor (B2R) in the kallikrein-kinin pathway [3]. A secondary, clinically relevant effect is its action on the **MRGPRX2 receptor**.

- **MRGPRX2 Interaction:** A 2025 study indicates that **icatibant** acts as a **balanced ligand** of the MRGPRX2 receptor on human skin mast cells, triggering both Gi-protein and  $\beta$ -arrestin signaling pathways [4]. This interaction can lead to mast cell degranulation, which is likely responsible for the **transient injection site reactions** (e.g., pain, erythema) very commonly observed with **icatibant** administration [1] [4]. The diagram's dashed line illustrates this ancillary mechanism.

## Key Takeaways for Professionals

- **Strong Safety Profile:** The extensive IOS registry data provides high-confidence evidence for **icatibant's** long-term safety and tolerability in a real-world setting [1].
- **Predictable Side Effects:** The primary AEs are local, transient injection site reactions, aligning with its known mechanism of action on MRGPRX2 [1] [4].
- **Management Strategy:** The low incidence of related SAEs and the predictable nature of common AEs suggest that safety management can focus on patient education regarding self-administration and injection site care.

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Long-term safety of icatibant treatment of patients with angioedema in... [pmc.ncbi.nlm.nih.gov]
2. Effect of icatibant on sweating-induced dermal pain [frontierspartnerships.org]
3. Therapeutic Advances in Hereditary Angioedema: A Focus ... [link.springer.com]
4. Icatibant Acts as a Balanced Ligand of MRGPRX2 in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [icatibant real world safety and tolerability profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1768161#icatibant-real-

world-safety-and-tolerability-profile]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com